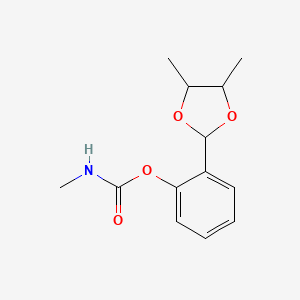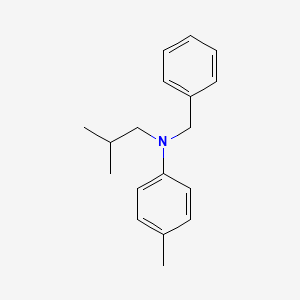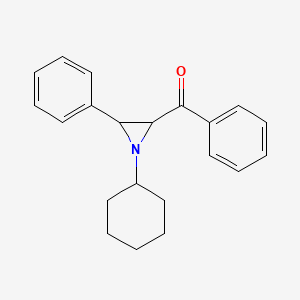
cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenyl group, and an aziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone typically involves multistep organic reactions. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form a urea derivative, which is then cyclized to form the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols can open the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or open-chain amines.
Wissenschaftliche Forschungsanwendungen
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. This reactivity is exploited in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by targeting DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone: Unique due to its combination of cyclohexyl, phenyl, and aziridine groups.
Cyclohexylamine: Lacks the aziridine and phenylmethanone groups.
Phenyl isocyanate: Lacks the cyclohexyl and aziridine groups.
Aziridine: Lacks the cyclohexyl and phenylmethanone groups.
Uniqueness
The uniqueness of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone lies in its structural complexity and reactivity. The presence of the aziridine ring makes it highly reactive, while the cyclohexyl and phenyl groups contribute to its stability and potential bioactivity. This combination of properties makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2211-61-2 |
|---|---|
Molekularformel |
C21H23NO |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
(1-cyclohexyl-3-phenylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H23NO/c23-21(17-12-6-2-7-13-17)20-19(16-10-4-1-5-11-16)22(20)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2 |
InChI-Schlüssel |
FAJJGXYGLDMYOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
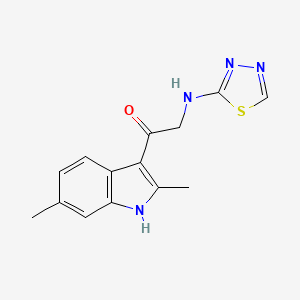
![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)
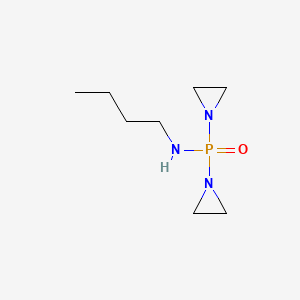
![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)
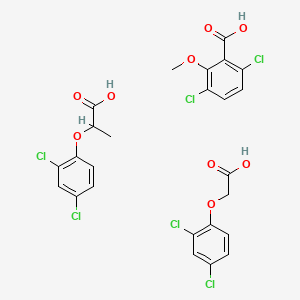
![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)
